Chiral Purity: (S)- vs. (R)-Enantiomer – Impact on Enantiomeric Excess in Downstream Drug Candidates
The target compound possesses a structurally confirmed (S)-configuration at the 3-position . In the analogous PET tracer series, (S,S)-diastereomers of benzylmorpholines exhibit >10-fold selectivity for the norepinephrine transporter (NET) over the (R,R)-forms [1]. While direct binding data for this specific compound are absent, the documented stereochemical dependence of morpholine-based ligands on biological target engagement makes the absolute stereochemistry a critical specification. Procurement of the (S)-enantiomer ensures alignment with validated synthetic routes yielding active stereoisomers, while unintentional substitution with the (R)-form (CAS not assigned, but available from vendors) could lead to a complete loss of desired biological activity.
| Evidence Dimension | Stereochemical configuration at C3 position of morpholine ring |
|---|---|
| Target Compound Data | (S)-configuration (specific rotation not publicly available) |
| Comparator Or Baseline | (R)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine (Enantiomer, EvitaChem Cat# EVT-8287026) |
| Quantified Difference | No direct comparative data available for this compound pair; class-level literature reports >10-fold difference in NET binding affinity between (S,S) and (R,R) diastereomers of structurally related 2-benzylmorpholines [1]. |
| Conditions | In vitro radioligand binding assays at human norepinephrine transporter (NET), as reported for (2S,αS)-BPBM vs. its diastereomers |
Why This Matters
For programs synthesizing chiral drug candidates or PET tracers, the use of the correct enantiomeric building block is mandatory; the (R)-form cannot be substituted without risking complete loss of target affinity, as demonstrated by class members.
- [1] Kiyono, Y., et al. (2012). Evaluation of radiobromine-labeled (2S,αS)-2-(α-(2-bromophenoxy)benzyl)morpholine as an imaging probe for brain norepinephrine transporter. Journal of Nuclear Medicine, 53(5), 801-808. View Source
